Leukotriene C5 (LTC5) is a cysteinyl leukotriene formed from eicosapentaenoic acid (EPA) via the 5-lipoxygenase pathway. [, ] This pathway is primarily active in inflammatory cells such as mast cells, eosinophils, and basophils. LTC5 is a less potent mediator of inflammation compared to its arachidonic acid-derived counterpart, leukotriene C4 (LTC4). []
Leukotriene C4-d5 is a deuterated analog of leukotriene C4, which is a cysteinyl leukotriene involved in various physiological processes, particularly in the inflammatory response. This compound is synthesized by the conjugation of glutathione to leukotriene A4, a reaction catalyzed by leukotriene C4 synthase. The deuteration at specific positions enhances its utility as an internal standard for quantifying leukotriene C4 in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry .
Leukotriene C4-d5 is classified as a lipid mediator within the eicosanoid family, specifically categorized under cysteinyl leukotrienes. These compounds are derived from arachidonic acid through the lipoxygenase pathway, which plays a crucial role in mediating inflammatory responses and other physiological functions .
The synthesis of leukotriene C4-d5 involves the incorporation of five deuterium atoms at designated positions (19, 19’, 20, 20, and 20) of the leukotriene C4 molecule. This process typically employs high-purity deuterated reagents and advanced chromatographic techniques to ensure accurate deuterium incorporation . The key steps in the synthesis include:
Industrial production methods mirror these laboratory techniques but are scaled for higher yield and purity .
Leukotriene C4-d5 has a complex molecular structure characterized by a long hydrocarbon chain containing multiple functional groups. The presence of deuterium alters its mass and can influence its chemical behavior without significantly changing its biological activity. The molecular formula is typically represented as , where denotes deuterium atoms incorporated into the structure.
Leukotriene C4-d5 can undergo several chemical transformations, including:
Common reagents employed in these reactions include:
These reactions are typically conducted under optimized conditions to maximize yield and minimize by-products .
Leukotriene C4-d5 primarily exerts its effects by binding to cysteinyl leukotriene receptors 1 and 2 (CYSLTR1 and CYSLTR2). This interaction triggers a cascade of intracellular signaling pathways that lead to physiological responses such as bronchoconstriction and vasoconstriction. The compound also plays a role in stimulating mucus secretion in the lungs and inducing contractions of smooth muscle tissues .
The biosynthesis of leukotriene C4-d5 involves the 5-lipoxygenase pathway, where arachidonic acid is converted into leukotriene A4, which is subsequently transformed into leukotriene C4 through enzymatic action .
Leukotriene C4-d5 is typically available as a colorless to pale yellow solution when dissolved in suitable solvents like ethanol. Its melting point, boiling point, and solubility characteristics vary based on concentration and solvent used.
Relevant data on its stability and reactivity can be obtained from experimental studies focusing on its behavior under various conditions .
Leukotriene C4-d5 serves multiple roles in scientific research:
This compound's unique isotopic labeling enhances its utility in research settings, allowing for precise measurements and better understanding of biological processes involving leukotrienes.
Leukotriene C4 (LTC4) is a pivotal cysteinyl leukotriene (cysLT) and the parent molecule of the biologically active leukotrienes LTD4 and LTE4. It is synthesized via the LTC4 synthase-catalyzed conjugation of glutathione to the epoxide intermediate LTA4. This reaction occurs primarily in immune cells such as mast cells, neutrophils, and macrophages, as well as through transcellular metabolism in platelets [2] [4]. Structurally, LTC4 comprises a 20-carbon fatty acid backbone with four conjugated double bonds (7E,9E,11Z,14Z) and a tripeptide glutathione moiety (γ-glutamyl-cysteinyl-glycine) linked via a thioether bond at C6. The molecule features stereospecific hydroxyl groups at C5 (S-configuration) and C6 (R-configuration), critical for its bioactivity [4].
LTC4 is a potent lipid mediator implicated in inflammatory pathologies. It is a key component of slow-reacting substance of anaphylaxis (SRS-A), inducing bronchoconstriction and vascular permeability at nanomolar concentrations (~1 nM) [2] [4]. Its actions are mediated through G-protein-coupled receptors CysLT1R and CysLT2R, contributing to asthma, allergic hypersensitivity, and atherosclerosis [4].
Table 1: Structural and Functional Properties of Leukotriene C4
Property | Description |
---|---|
IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-[(4S)-4-Amino-4-carboxybutanamido]-3-[(carboxymethyl)amino]-3-oxopropyl}sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Molecular Formula | C₃₀H₄₇N₃O₉S |
Molecular Weight | 625.78 g·mol⁻¹ |
Biosynthetic Pathway | Conjugation of LTA4 + Glutathione via LTC4 synthase |
Primary Biological Role | Bronchoconstriction, vascular permeability, chemotaxis |
Cellular Sources | Mast cells, macrophages, neutrophils, platelets (transcellular metabolism) |
Deuterated lipid mediators like Leukotriene C4-d5 (LTC4-d5) serve as indispensable tools in quantitative mass spectrometry-based assays. LTC4-d5 incorporates five deuterium atoms (²H) at positions 19, 19', 20, 20, and 20' of the eicosanoid backbone, resulting in a molecular formula of C₃₀H₄₂D₅N₃O₉S and a molecular weight of 630.80 g·mol⁻¹ [1] [3]. This isotopic labeling creates a predictable 5 Da mass shift relative to endogenous LTC4, enabling unambiguous discrimination in liquid or gas chromatography-mass spectrometry (LC-MS/GC-MS) workflows.
The primary rationale for using LTC4-d5 lies in its role as an internal standard for precise quantification of endogenous LTC4. Key advantages include:
Deuterium labeling avoids significant isotopic effects on chemical behavior due to minimal mass differences compared to carbon-13 or nitrogen-15 labels. LTC4-d5 methyl ester derivatives (e.g., C₃₁H₄₄D₅N₃O₉S) are also used to enhance lipid solubility for GC-MS applications [6].
Table 2: Comparative Properties of Isotopic Labels in Leukotriene Research
Isotopic Label | Mass Shift (Da) | Advantages | Limitations | Primary Application |
---|---|---|---|---|
Deuterium (²H) | +1 per ²H atom | Cost-effective; predictable chromatography | Minor H/²H exchange possible | LC-MS/GC-MS internal standards |
Carbon-13 (¹³C) | +1 per ¹³C atom | No exchange risk; higher mass accuracy potential | Expensive synthesis | Metabolic flux studies |
None (Native) | 0 | Biologically authentic | Susceptible to matrix effects | Bioactivity assays |
The discovery of leukotrienes is rooted in the identification of Slow-Reacting Substance of Anaphylaxis (SRS-A) in 1938, a biological activity attributed to smooth muscle contraction in anaphylaxis. However, it was not until 1979 that SRS-A was reclassified as a mixture of LTC4, LTD4, and LTE4 [4]. The structural elucidation of LTC4 in 1980 by Borgeat, Samuelsson, and colleagues marked a breakthrough, linking arachidonic acid metabolism to inflammatory cascades via the 5-lipoxygenase (5-LO) pathway [4].
Key milestones in leukotriene research include:
Table 3: Historical Milestones in Leukotriene C4 Research
Year | Milestone | Key Researchers/Entities | Impact |
---|---|---|---|
1938 | Discovery of SRS-A activity | Feldberg and Kellaway | Foundation for linking lipids to anaphylaxis |
1979 | Reclassification of SRS-A as leukotrienes | Samuelsson et al. | Unified nomenclature for cysteinyl leukotrienes |
1980 | Structural identification of LTC4 | Borgeat and Samuelsson | Elucidation of 5-LO pathway |
1988 | Demonstration of transcellular LTC4 synthesis | Maclouf and Murphy | Explained immune cell cooperation in inflammation |
2010s | Commercialization of LTC4-d5 as an internal standard | MedChemExpress, Cayman Chemical, etc. | Enabled precise LC-MS/GC-MS quantification in complex matrices |
Concluding Remarks
Leukotriene C4-d5 exemplifies the synergy between synthetic chemistry and analytical innovation in lipid mediator research. Its design leverages isotopic labeling principles to overcome quantification challenges inherent in eicosanoid analysis, thereby illuminating the roles of LTC4 in health and disease. As mass spectrometry technologies advance, deuterated standards will remain cornerstones for unraveling the complexities of inflammatory signaling networks.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7